Enoltasosartan

Description

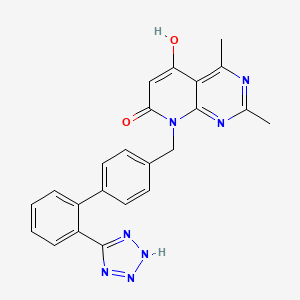

Structure

2D Structure

3D Structure

Properties

CAS No. |

159237-67-9 |

|---|---|

Molecular Formula |

C23H19N7O2 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29) |

InChI Key |

YROKAAIPBSCMJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O |

Origin of Product |

United States |

Foundational & Exploratory

Enoltasosartan's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), tasosartan. It exerts its antihypertensive effects through selective and potent antagonism of the angiotensin II type 1 (AT1) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key components of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure. A distinguishing characteristic of this compound is its prolonged duration of action, which is primarily attributed to its high degree of plasma protein binding. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, including its interaction with the AT1 receptor, the subsequent effects on downstream signaling pathways, and available pharmacological data.

Core Mechanism: Selective AT1 Receptor Blockade

This compound functions as a competitive antagonist at the AT1 receptor.[1][2] By binding to this receptor, it prevents angiotensin II from exerting its physiological effects. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade leading to vasoconstriction, increased aldosterone synthesis and release, and sympathetic activation. This compound's blockade of this receptor directly counteracts these effects.

The prolonged pharmacological effect of this compound is a key feature. This is not due to a slow dissociation from the AT1 receptor but rather its high and tight binding to plasma proteins.[1][2] This strong protein binding creates a circulating reservoir of the drug, leading to a delayed onset but sustained antagonistic effect at the AT1 receptor.[1]

Signaling Pathways

The primary signaling pathway modulated by this compound is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, this compound disrupts the downstream signaling initiated by angiotensin II.

Diagram: The Renin-Angiotensin-Aldosterone System and the Action of this compound

Caption: this compound blocks the AT1 receptor, inhibiting Angiotensin II's effects.

Upon binding of angiotensin II to the AT1 receptor, a conformational change activates associated G proteins, primarily Gq/11. This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.

-

Cellular Responses: Activated PKC and elevated intracellular Ca2+ lead to various cellular responses, including smooth muscle contraction (vasoconstriction), cell growth, and inflammation.

This compound, by blocking the initial step of angiotensin II binding to the AT1 receptor, prevents the initiation of this entire signaling cascade.

Diagram: AT1 Receptor Downstream Signaling

Caption: this compound inhibits the AT1 receptor signaling cascade.

Quantitative Data

Table 1: Comparative Pharmacology of Tasosartan and this compound

| Parameter | Tasosartan | This compound | Reference |

| Primary Role | Prodrug | Active Metabolite | [1][2] |

| Onset of Action | Rapid | Delayed | [1] |

| Duration of Action | Long-acting (due to conversion) | Long-acting | [1][2] |

| Protein Binding | Lower | High and tight | [1][2] |

Table 2: Relative AT1 Receptor Binding Affinities of Various Angiotensin II Receptor Blockers

| Compound | Relative Binding Affinity |

| Candesartan | 1 |

| Olmesartan | 10 |

| Telmisartan | 12 |

| Valsartan | 20 |

| Tasosartan | 30 |

| Irbesartan | 40 |

| Losartan | 100 |

| Eprosartan | 300 |

Note: Lower values indicate higher binding affinity. Data is compiled from various sources and is intended for comparative purposes.

Experimental Protocols

Detailed experimental protocols specifically for the characterization of this compound are not publicly available. However, the following describes a general methodology for a key experiment used to characterize ARBs.

Angiotensin II Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of a compound for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radiolabeled angiotensin II (e.g., [125I]-Angiotensin II).

-

Test compound (this compound).

-

Non-labeled angiotensin II (for determining non-specific binding).

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, radiolabeled angiotensin II, and varying concentrations of the test compound (or non-labeled angiotensin II) in binding buffer is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of non-labeled angiotensin II.

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Diagram: Experimental Workflow for AT1 Receptor Binding Assay

Caption: Workflow for determining AT1 receptor binding affinity.

Conclusion

This compound is a potent and selective AT1 receptor antagonist with a prolonged duration of action, a characteristic attributed to its high plasma protein binding. Its mechanism of action is centered on the blockade of the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II within the renin-angiotensin-aldosterone system. This leads to vasodilation and a reduction in aldosterone secretion, culminating in a decrease in blood pressure. While specific quantitative binding and pharmacokinetic data for this compound are limited in publicly available literature, its pharmacological profile as the active metabolite of tasosartan positions it as an effective agent for the management of hypertension. Further research to fully elucidate its quantitative pharmacological parameters would be of significant value to the scientific and medical communities.

References

Enoltasosartan: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), tasosartan. Its prolonged duration of action is a key feature, primarily attributed to its high affinity for the angiotensin II type 1 (AT1) receptor and significant plasma protein binding. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in drug development and research. This document synthesizes available data on its pharmacodynamics and pharmacokinetics, outlines detailed experimental methodologies, and visualizes key pathways and processes.

Discovery and Development

This compound was identified as the principal active metabolite of tasosartan, a long-acting angiotensin II receptor antagonist. The discovery was a direct result of metabolic studies of tasosartan, which revealed that the metabolic introduction of a second acidic group, the enol, significantly contributes to the sustained pharmacological effect of the parent drug. This metabolic transformation bypasses the challenge of reduced oral bioavailability often seen with compounds that initially possess two acidic groups. The prolonged action of this compound is also influenced by its high degree of protein binding and a slow dissociation from its carrier protein.[1]

Mechanism of Action: AT1 Receptor Blockade

This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal gland. The blockade of the AT1 receptor leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone. This cascade of effects ultimately results in a reduction of blood pressure. The signaling pathway is illustrated below.

Caption: Angiotensin II signaling and this compound's mechanism of action.

Synthesis of this compound

While the full detailed experimental protocol for the synthesis of this compound is not publicly available, a representative synthesis can be inferred from patents for its parent compound, tasosartan, and general methods for the synthesis of its core pyrido[2,3-d]pyrimidin-7-one structure. The synthesis would likely involve a multi-step process culminating in the formation of the enol metabolite. A plausible synthetic workflow is outlined below.

Caption: A representative workflow for the synthesis of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its parent compound, tasosartan.

Table 1: Pharmacodynamic Properties

| Compound | Parameter | Value | Species | Reference |

| Tasosartan | AT1 Receptor Blockade (in vivo, 1-2h post-dose) | 80% | Human | [1] |

| Tasosartan | AT1 Receptor Blockade (in vivo, 32h post-dose) | 40% | Human | [1] |

| This compound | AT1 Receptor Blockade (in vivo, delayed) | 60-70% | Human | [1] |

| Tasosartan Metabolites | IC50 (Human AT1 Receptor) | 20-45 nM | Human |

Table 2: Pharmacokinetic Properties

| Compound | Parameter | Value | Species | Reference |

| This compound | Terminal Half-life | ~8-fold longer than tasosartan | Human | [2] |

Experimental Protocols

Representative Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core

This protocol is a representative method based on known syntheses of similar structures.

-

Alkylation: A substituted 4-aminopyrimidine is reacted with a suitable 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in an appropriate solvent such as DMF in the presence of a base (e.g., K2CO3) at room temperature to yield the N-alkylated intermediate.

-

Cyclization: The N-alkylated intermediate is then subjected to a palladium-catalyzed intramolecular cyclization. This is typically achieved by heating the intermediate with a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand in a high-boiling solvent like dioxane.

-

Purification: The resulting pyrido[2,3-d]pyrimidin-7-one core is purified using standard techniques such as column chromatography.

Angiotensin II Receptor Binding Assay

This is a generalized protocol for determining the binding affinity of a compound to the AT1 receptor.

-

Membrane Preparation: Rat liver membranes, which are rich in AT1 receptors, are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.[3]

-

Radioligand Binding: The membranes are incubated with a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-AngII) and varying concentrations of the test compound (this compound).[3]

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.[4]

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the binding affinity (Ki).

Caption: Workflow for a competitive AT1 receptor binding assay.

Conclusion

This compound represents a significant active metabolite in the pharmacology of tasosartan, contributing substantially to its long-acting antihypertensive effects. Its discovery underscores the importance of metabolic profiling in drug development. While a detailed, publicly available synthesis protocol for this compound remains to be fully elucidated, the general synthetic routes to its core structure are well-established. Further research to fully characterize its pharmacokinetic and pharmacodynamic profile will continue to be of high interest to the scientific and medical communities.

References

- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Enoltasosartan: An In-depth Analysis of its Role as a Key Active Metabolite of Tasosartan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasosartan, a potent and selective nonpeptide angiotensin II (AII) AT1 receptor antagonist, has been recognized for its long-acting antihypertensive effects. Central to its sustained pharmacological activity is its major active metabolite, enoltasosartan. The metabolic conversion of tasosartan to this compound introduces a second acidic group, a characteristic known to enhance receptor binding affinity. However, the in vivo activity of this compound is profoundly influenced by its high affinity for plasma proteins. This technical guide provides a comprehensive overview of the pharmacological and pharmacokinetic properties of this compound, its metabolic generation from tasosartan, and the experimental methodologies used to characterize its activity.

Pharmacological Profile

This compound is a potent antagonist of the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor and pathological effects of angiotensin II. The binding affinity of this compound and other tasosartan metabolites to the human AT1 receptor has been quantified, demonstrating their significant pharmacological activity.

Table 1: Angiotensin II Receptor Binding Affinity

| Compound | IC50 (nM) |

| Tasosartan Metabolite 1 (Unsaturated diol) | 20 - 45 |

| Tasosartan Metabolite 2 (Carboxylic acid) | 20 - 45 |

| Tasosartan Metabolite 3 (Carboxylic acid) | 20 - 45 |

| Tasosartan | 1.2 ± 0.6[1] |

Note: The specific IC50 for this compound is within the 20-45 nM range reported for the novel metabolites, as it is one of the key active metabolites.[2]

The antagonistic effect of this compound at the AT1 receptor is a key contributor to the overall and prolonged antihypertensive effect observed after the administration of tasosartan.[3][4]

The Crucial Role of Plasma Protein Binding

A defining characteristic of this compound is its high and tight binding to plasma proteins.[3][4] This strong association significantly modulates its pharmacokinetic and pharmacodynamic properties. While high protein binding can sometimes limit the free fraction of a drug available to interact with its target, in the case of this compound, it acts as a circulating reservoir, contributing to its long duration of action.[4][5] The slow dissociation from plasma proteins ensures a sustained release of the active metabolite, maintaining a durable blockade of AT1 receptors.[3]

The in vitro antagonistic effect of this compound is markedly diminished in the presence of plasma proteins, highlighting the confounding role of protein binding in assessing its true in vivo potency.[3]

Pharmacokinetics of Tasosartan and this compound

The metabolic conversion of tasosartan to this compound significantly alters the pharmacokinetic profile, most notably extending the half-life.

Table 2: Pharmacokinetic Parameters of Tasosartan and this compound

| Parameter | Tasosartan | This compound |

| Terminal Half-life (t½) | ~1-2 hours (estimated) | At least 8-fold longer than tasosartan[4][5] |

| Volume of Distribution (Vd) | 50 L | - |

| Clearance (CL) | 10 L/hr | - |

| Plasma Protein Binding | High | Very High and Tight[3][4] |

The prolonged half-life of this compound is a primary contributor to the long-lasting therapeutic effect of tasosartan.[4]

Metabolic Pathway of Tasosartan to this compound

The biotransformation of tasosartan to its active metabolite, this compound, is a critical step in its mechanism of action. This conversion is mediated by the cytochrome P450 (CYP) enzyme system, a key player in the metabolism of a vast array of xenobiotics.[6][7][8] The metabolic process involves the introduction of a hydroxyl group, leading to the formation of the enol tautomer.

Experimental Protocols

The characterization of tasosartan and this compound has relied on established preclinical and clinical experimental models.

In Vivo Angiotensin II Pressor Response Assay

This assay evaluates the ability of an antagonist to inhibit the pressor (blood pressure-increasing) effect of exogenously administered angiotensin II in animal models, typically rats.

Methodology:

-

Animal Preparation: Conscious, water-replete rats with chronic vascular cannulas are utilized.[9]

-

Angiotensin II Infusion: A controlled infusion of angiotensin II is administered to elicit a measurable increase in mean arterial pressure.[9]

-

Antagonist Administration: The test compound (e.g., tasosartan or its metabolites) is administered intravenously at various doses.[2]

-

Blood Pressure Monitoring: Mean arterial pressure is continuously monitored to determine the extent to which the antagonist attenuates the pressor response to angiotensin II.[9]

Ex Vivo Angiotensin II Radioreceptor Assay

This assay is used to determine the binding affinity of a compound for the angiotensin II receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes expressing AT1 receptors (e.g., from rat adrenal glands) are prepared.[1]

-

Incubation: The membranes are incubated with a radiolabeled angiotensin II analog (e.g., 125I-AngII) and varying concentrations of the test compound (tasosartan or this compound).[3][10]

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Conclusion

This compound is a pivotal active metabolite of tasosartan, contributing significantly to its prolonged antihypertensive effect. Its high affinity for the AT1 receptor, combined with its unique pharmacokinetic profile characterized by high plasma protein binding and a long terminal half-life, makes it a key determinant of the therapeutic efficacy of the parent drug. Understanding the interplay between metabolism, protein binding, and receptor pharmacology is crucial for the rational design and development of next-generation angiotensin II receptor blockers. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of such compounds.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Enoltasosartan's Affinity for the Angiotensin II Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of enoltasosartan, the active metabolite of the angiotensin II receptor blocker (ARB) tasosartan, for the angiotensin II type 1 (AT1) receptor. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a thorough understanding of this compound's pharmacological profile.

Introduction

This compound is a potent, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, playing a crucial role in the long-acting therapeutic effects of its parent drug, tasosartan.[1][2] Angiotensin II, a key effector in the renin-angiotensin-aldosterone system (RAAS), mediates its physiological effects, including vasoconstriction and aldosterone secretion, primarily through the AT1 receptor.[1][2][3][4] By competitively blocking this receptor, this compound effectively mitigates the pressor effects of angiotensin II, contributing to the management of hypertension.[2][5] This guide delves into the specifics of its receptor binding characteristics, the methodologies used for its determination, and the downstream consequences of this interaction.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the human angiotensin II (A-II) receptor has been characterized, with studies on various tasosartan metabolites providing a relevant quantitative range.

| Compound | Receptor | Parameter | Value (nM) |

| This compound (and other metabolites) | Human Angiotensin II Receptor | IC50 | 20 - 45 |

| Data sourced from Elokdah HM, et al. (2002).[6] |

It is crucial to note that the in vitro antagonistic effect of this compound on the AT1 receptor is significantly modulated by the presence of plasma proteins.[1] High and tight protein binding has been shown to decrease its apparent affinity for the receptor and slow the receptor association rate, which contributes to its delayed onset but prolonged duration of action in vivo.[1]

Experimental Protocols

The determination of this compound's binding affinity for the AT1 receptor typically involves radioligand binding assays. The following is a generalized protocol based on standard methodologies for assessing ARB binding.

Radioligand Binding Assay for AT1 Receptor

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the AT1 receptor.

Materials:

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II

-

Membrane Preparation: Cell membranes expressing the human AT1 receptor.

-

Competitor: this compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash Buffer: Cold assay buffer

-

Scintillation Cocktail

-

Glass Fiber Filters

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand in the assay buffer.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis of the resulting sigmoidal curve.

Radioligand Binding Assay Workflow

Signaling Pathways

This compound, by blocking the AT1 receptor, inhibits the downstream signaling cascades initiated by angiotensin II. The primary pathway involves G-protein coupling and subsequent activation of intracellular effectors.

Angiotensin II Type 1 Receptor Signaling

Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), predominantly activates the Gq/11 family of G-proteins. This initiates a signaling cascade leading to various physiological responses. This compound competitively inhibits this initial binding step.

References

- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Tasosartan (WAY-ANA 756)|145733-36-4|安捷凯 [anjiechem.com]

- 5. Losartan potassium: a review of its pharmacology, clinical efficacy and tolerability in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Enoltasosartan's Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of enoltasosartan, a potent and long-acting angiotensin II receptor blocker (ARB). This compound is the active metabolite of tasosartan and exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationship Data

The SAR of this compound is intrinsically linked to its core chemical scaffold, a pyrido[2,3-d]pyrimidine ring system, connected to a biphenyl-tetrazole moiety. Modifications to this core structure have been explored to understand the key molecular features required for high-affinity binding to the AT1 receptor and potent in vivo activity. The following tables summarize the quantitative data from studies on a series of pyrido[2,3-d]pyrimidine analogs, including tasosartan (the prodrug of this compound).

| Compound | R2 | R4 | R5 | R6 | X | AT1 Receptor Binding IC50 (nM)[1] |

| Tasosartan (4a) | CH3 | CH3 | H | H | O | 1.6 |

| 4b | C2H5 | CH3 | H | H | O | 3.1 |

| 4c | n-C3H7 | CH3 | H | H | O | 10 |

| 4d | i-C3H7 | CH3 | H | H | O | 11 |

| 4e | CH3 | C2H5 | H | H | O | 2.5 |

| 4f | CH3 | n-C3H7 | H | H | O | 12 |

| 4g | H | CH3 | H | H | O | 11 |

| 4h | CH3 | H | H | H | O | 4.3 |

| 4i | Cl | CH3 | H | H | O | 14 |

| 4j | CH3 | Cl | H | H | O | 13 |

| 4k | CH3 | CH3 | CH3 | H | O | 2.4 |

| 4l | CH3 | CH3 | H | Cl | O | 3.6 |

Table 1: In Vitro AT1 Receptor Binding Affinity of Tasosartan Analogs. This table illustrates the impact of substitutions on the pyrido[2,3-d]pyrimidine ring on the binding affinity to the AT1 receptor. The data indicates that small alkyl groups at the R2 and R4 positions, such as methyl groups found in tasosartan, are optimal for high-affinity binding.

| Compound | Dose (mg/kg, i.v.) | % Inhibition of Ang II Pressor Response[1] |

| Tasosartan (4a) | 0.3 | 85 |

| 4b | 1.0 | 75 |

| 4e | 1.0 | 79 |

| 4g | 3.0 | 65 |

| 4h | 3.0 | 70 |

Table 2: In Vivo Efficacy of Selected Tasosartan Analogs. This table presents the in vivo activity of key analogs in an anesthetized, ganglion-blocked angiotensin II-infused rat model. Tasosartan (4a) demonstrated the most potent inhibition of the angiotensin II-induced pressor response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

AT1 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of test compounds for the angiotensin II type 1 (AT1) receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from a suitable source rich in AT1 receptors, such as rat liver or adrenal cortex, or from cells recombinantly expressing the human AT1 receptor. The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Binding Reaction: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand, such as [125I]Sar1,Ile8-Angiotensin II, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound analogs).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is a measure of the compound's binding affinity for the receptor.

In Vivo Angiotensin II-Induced Pressor Response Assay

This in vivo assay assesses the ability of a test compound to antagonize the physiological effects of angiotensin II.

Protocol:

-

Animal Model: The assay is typically performed in anesthetized, ganglion-blocked rats to eliminate confounding autonomic reflexes.

-

Instrumentation: The animals are instrumented for continuous monitoring of arterial blood pressure.

-

Angiotensin II Infusion: A continuous intravenous infusion of angiotensin II is administered to produce a sustained increase in blood pressure.

-

Test Compound Administration: Once a stable pressor response to angiotensin II is established, the test compound is administered intravenously at various doses.

-

Measurement of Blood Pressure: The effect of the test compound on the angiotensin II-induced pressor response is measured as the percentage reduction in the elevated blood pressure.

-

Data Analysis: Dose-response curves are constructed to determine the potency of the test compound in antagonizing the effects of angiotensin II in vivo.

Mandatory Visualizations

AT1 Receptor Signaling Pathway

Caption: Angiotensin II type 1 (AT1) receptor signaling pathway and the inhibitory action of this compound.

Radioligand Binding Assay Workflow

Caption: A typical workflow for an in vitro radioligand binding assay to determine AT1 receptor affinity.

References

In Vitro Characterization of Enoltasosartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan.[1][2] As a key contributor to the therapeutic effects of its parent compound, this compound functions as a potent and long-acting antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] This technical guide provides a comprehensive overview of the available in vitro characterization of this compound, including its mechanism of action, receptor binding properties, and the experimental methodologies used for its evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data on Tasosartan to provide a more complete pharmacological profile, acknowledging this compound as the primary active entity.

Mechanism of Action

This compound exerts its pharmacological effect by selectively binding to the AT1 receptor, thereby preventing Angiotensin II (Ang II) from binding and activating its downstream signaling pathways.[3] The blockade of the AT1 receptor by this compound leads to the inhibition of Ang II-mediated physiological responses, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. The antagonism of Tasosartan, and by extension this compound, at the AT1 receptor has been characterized as surmountable and noncompetitive.[3]

The prolonged duration of action of this compound is a notable characteristic, which is primarily attributed to its high and tight binding to plasma proteins.[1][2] This strong protein binding influences its pharmacokinetic and pharmacodynamic properties, resulting in a sustained therapeutic effect.

Quantitative Data Summary

Specific quantitative in vitro data for this compound, such as Ki, IC50, or EC50 values, are not extensively reported in the available literature. However, the relative binding affinity of its parent compound, Tasosartan, has been documented.

| Compound | Target | Assay Type | Relative Binding Affinity | Reference |

| Tasosartan | AT1 Receptor | Radioligand Binding | 20 (Candesartan = 1) | [3] |

Note: A lower relative binding affinity value indicates a higher affinity for the receptor.

The in vitro antagonistic effect of this compound on the AT1 receptor is significantly influenced by the presence of plasma proteins.[1][2] This interaction leads to a decrease in its apparent affinity and a slower association rate with the receptor.[1][2]

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not explicitly available. However, based on standard methodologies for assessing AT1 receptor antagonists, the following protocols can be inferred.

AT1 Receptor Binding Assay (Radioligand Displacement)

This assay is designed to determine the binding affinity (Ki) of a test compound for the AT1 receptor.

1. Materials:

- Cell membranes expressing the human AT1 receptor.

- Radioligand, typically [125I]-Sar1,Ile8-Angiotensin II.

- Test compound (this compound).

- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

- Non-specific binding control (e.g., a high concentration of unlabeled Angiotensin II or a potent AT1 antagonist like Losartan).

- Glass fiber filters.

- Scintillation fluid and counter.

2. Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.

- Incubate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (e.g., Calcium Mobilization)

This assay measures the ability of a compound to inhibit the functional response induced by Angiotensin II, such as an increase in intracellular calcium.

1. Materials:

- Cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- Angiotensin II.

- Test compound (this compound).

- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

2. Procedure:

- Culture the cells in a suitable format (e.g., 96-well plates).

- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

- Pre-incubate the cells with varying concentrations of the test compound for a defined period.

- Stimulate the cells with a fixed concentration of Angiotensin II (typically the EC80 concentration).

- Measure the change in fluorescence intensity over time using a fluorescence plate reader.

3. Data Analysis:

- Determine the inhibitory effect of the test compound on the Angiotensin II-induced calcium response.

- Plot the percentage of inhibition against the logarithm of the test compound concentration.

- Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of the AT1 receptor and a typical experimental workflow for characterizing an AT1 receptor antagonist like this compound.

Caption: General AT1 Receptor Signaling Pathway Blocked by this compound.

Caption: Workflow for In Vitro Characterization of an AT1R Antagonist.

References

Enoltasosartan's Interaction with Plasma Proteins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Significance of Enoltasosartan's Protein Binding

This compound is characterized by its high and tight binding to plasma proteins.[1][2] This interaction is a critical determinant of its pharmacokinetic and pharmacodynamic behavior, leading to a notable delay in its onset of action despite high plasma concentrations.[1] The strong association with plasma proteins effectively creates a circulating reservoir of the drug, from which it slowly dissociates to interact with its target, the angiotensin II subtype 1 (AT1) receptor.

The presence of plasma proteins has been shown to markedly influence the in vitro antagonistic effect of this compound, leading to a decrease in its affinity for the AT1 receptor and a slower receptor association rate.[1] In one study, the inhibitory concentration (IC50) of this compound was observed to increase by nearly 1000-fold in the presence of plasma, underscoring the profound impact of protein binding on its apparent potency.

Quantitative Analysis of Protein Binding

Direct quantitative data for the plasma protein binding of this compound, such as the percentage bound or the dissociation constant (Kd), are not extensively reported in the available scientific literature. However, based on the qualitative descriptions of "high and tight binding," it is reasonable to infer that the percentage of this compound bound to plasma proteins is likely in the high 90s, similar to other drugs in its class. For context, the protein binding of other angiotensin II receptor antagonists is presented in Table 1.

| Drug | Plasma Protein Binding (%) | Primary Binding Protein |

| This compound | Not explicitly reported, but described as "high and tight" | Likely Albumin |

| Losartan | ~98.6 - 98.8% | Albumin |

| EXP3174 (active metabolite of Losartan) | >99.7% | Albumin |

| Valsartan | ~96% | Albumin |

Table 1: Plasma Protein Binding of Selected Angiotensin II Receptor Antagonists. Data for losartan, EXP3174, and valsartan are provided for comparative purposes.

Key Plasma Proteins Involved

The primary plasma protein responsible for the binding of many acidic drugs, including other angiotensin II receptor antagonists, is human serum albumin (HSA) . Given the structural similarities and the described binding characteristics, it is highly probable that HSA is the main carrier protein for this compound in the bloodstream. To a lesser extent, other proteins like alpha-1-acid glycoprotein (AAG) can also contribute to drug binding, particularly for basic drugs.

Experimental Protocols for Determining Protein Binding

While specific protocols for this compound are not detailed in the literature, the following are standard methodologies employed in the pharmaceutical sciences to quantify the binding of a drug to plasma proteins.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma.

Protocol:

-

A dialysis cell is divided into two chambers by a semi-permeable membrane that allows the passage of small molecules (the drug) but retains large molecules (plasma proteins).

-

One chamber is filled with plasma containing the drug of interest (this compound).

-

The other chamber is filled with a protein-free buffer.

-

The system is incubated at a physiological temperature (37°C) until equilibrium is reached, allowing the free drug to diffuse across the membrane.

-

At equilibrium, the concentration of the free drug is the same in both chambers.

-

The drug concentration in the buffer chamber is measured, which corresponds to the unbound drug concentration in the plasma.

-

The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

Ultrafiltration

Ultrafiltration is a faster method that physically separates the free drug from the protein-bound drug.

Protocol:

-

A plasma sample containing the drug is placed in a device equipped with a semi-permeable filter.

-

The device is centrifuged, forcing the protein-free ultrafiltrate through the filter.

-

The drug concentration in the ultrafiltrate, which represents the unbound drug, is then measured.

-

The percentage of protein binding is calculated using the same formula as in equilibrium dialysis.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine protein binding, often through methods like immobilized protein columns.

Protocol:

-

A column is packed with a stationary phase to which a specific plasma protein (e.g., HSA) is immobilized.

-

A solution of the drug is passed through the column.

-

The retention time of the drug on the column is measured. A longer retention time indicates a stronger interaction with the immobilized protein.

-

By comparing the retention time to that of compounds with known protein binding affinities, the binding of the test drug can be estimated.

Impact on Pharmacokinetics and Pharmacodynamics

The high protein binding of this compound has significant clinical implications.

-

Delayed Onset of Action: The slow dissociation from plasma proteins means that it takes longer for a therapeutically effective concentration of free this compound to reach the AT1 receptors.[1]

-

Prolonged Duration of Action: The protein-bound fraction acts as a depot, gradually releasing the drug and maintaining a sustained, albeit low, concentration of free drug over an extended period.

-

Low Volume of Distribution: Highly protein-bound drugs are largely confined to the vascular space, resulting in a lower apparent volume of distribution.

-

Reduced Clearance: Only the unbound fraction of a drug is available for metabolism and renal excretion. High protein binding can therefore decrease the rate of clearance and prolong the elimination half-life.

Conclusion

References

The Metabolic Conversion of Tasosartan to Enoltasosartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway leading to the conversion of the angiotensin II receptor antagonist, tasosartan, into its more potent and longer-acting metabolite, enoltasosartan. This biotransformation is a critical aspect of tasosartan's pharmacological profile, contributing significantly to its sustained therapeutic effect. This document outlines the metabolic reactions, the putative enzymatic drivers, and detailed experimental protocols for investigating this pathway.

Introduction to the Tasosartan-Enoltasosartan Metabolic Axis

Tasosartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the AT1 receptor. A key feature of tasosartan's pharmacokinetics is its extensive metabolism to this compound. This metabolite is not only active but exhibits a significantly longer terminal half-life than the parent drug. This prolonged duration of action is largely attributed to the higher protein binding of this compound. The metabolic conversion involves the introduction of a second acidic group into the molecule, which has been shown to enhance receptor binding activity. Understanding the intricacies of this metabolic pathway is crucial for drug development, enabling a comprehensive assessment of the compound's efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The Metabolic Pathway: From Tasosartan to this compound

The biotransformation of tasosartan to this compound is a two-step oxidative process that occurs primarily in the liver. The pathway can be summarized as follows:

-

Hydroxylation: The initial step involves the hydroxylation of tasosartan at the 5-position of the pyridone ring, forming an intermediate metabolite.

-

Oxidation: This hydroxylated intermediate is subsequently oxidized to form the enol metabolite, this compound.

This metabolic cascade results in the formation of a more polar and acidic molecule, which contributes to its enhanced pharmacological activity.

Identified Metabolites of Tasosartan

Besides this compound, several other metabolites of tasosartan have been identified in humans, indicating a broader metabolic profile.

| Metabolite ID | Chemical Name/Description | Reference |

| This compound | 5-hydroxy-tasosartan (enol form) | |

| Unsaturated Diol Metabolite | Structure not fully detailed in provided context | |

| Carboxylic Acid Metabolites | Two distinct carboxylic acid metabolites |

The Role of Cytochrome P450 Enzymes

While direct enzymatic studies on tasosartan are not extensively available in the public domain, strong evidence from structurally related ARBs, such as losartan and irbesartan, points towards the central role of the cytochrome P450 (CYP) enzyme system in their metabolism. Specifically, CYP2C9 and CYP3A4 have been identified as the primary isoforms responsible for the oxidation of losartan. Given the structural similarities, it is highly probable that these same enzymes are involved in the metabolic conversion of tasosartan to this compound.

-

CYP2C9: This enzyme is known to be a major contributor to the metabolism of many drugs, including several ARBs. Inhibition studies on losartan using sulfaphenazole, a selective CYP2C9 inhibitor, have demonstrated a significant reduction in the formation of its active metabolite.

-

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is involved in the metabolism of a vast array of xenobiotics. For losartan, the involvement of CYP3A

Methodological & Application

Application Note: Quantification of Enoltasosartan in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of enoltasosartan in human plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is the active metabolite of the angiotensin II receptor blocker, tasosartan.[1] The methodology described herein is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and selective LC-MS/MS analysis. All quantitative data and experimental parameters are presented in a clear and structured format to facilitate implementation by researchers, scientists, and drug development professionals.

Introduction

This compound is a potent antagonist of the angiotensin II type 1 (AT1) receptor, playing a key role in the regulation of blood pressure.[1] As the active metabolite of tasosartan, accurate quantification of this compound in plasma is essential for understanding its pharmacokinetic profile and therapeutic efficacy. LC-MS/MS has become the gold standard for the bioanalysis of pharmaceuticals like this compound due to its high sensitivity, selectivity, and robustness, especially for compounds with high molecular weight and polarity. This application note provides a comprehensive and validated method for the determination of this compound in human plasma.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₃H₁₉N₇O₂ |

| Molecular Weight | 425.4 g/mol |

| IUPAC Name | 5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |

Signaling Pathway

This compound exerts its therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS). Specifically, it is a selective antagonist of the angiotensin II receptor type 1 (AT1). Angiotensin II, a potent vasoconstrictor, normally binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound prevents this signaling cascade, resulting in vasodilation and a reduction in blood pressure.

Figure 1: Mechanism of action of this compound in the RAAS pathway.

Experimental Protocol

This protocol is based on established methods for the quantification of angiotensin II receptor antagonists in plasma.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is recommended for optimal accuracy. Alternatively, a structurally similar angiotensin II receptor blocker such as candesartan can be used.

-

Human plasma (with K₂EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Zinc sulfate (analytical grade)

-

Ultrapure water

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. A typical calibration curve range for similar sartans is 5 to 2500 ng/mL.[2]

Sample Preparation: Protein Precipitation

Figure 2: Workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium formate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Refer to Table below |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions

Note: The following MRM transitions are predicted based on the fragmentation patterns of similar sartan drugs. It is crucial to optimize these parameters on the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 426.2 | To be determined experimentally | 150 | To be determined |

| This compound (Qualifier) | 426.2 | To be determined experimentally | 150 | To be determined |

| Internal Standard (e.g., Candesartan) | 440.2 | 263.1 | 150 | 35 |

Data Analysis and Method Validation

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve. The calibration curve is generated by plotting the peak area ratios against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.

-

Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Expected Performance Characteristics

Based on validated methods for similar angiotensin II receptor antagonists, the following performance characteristics can be expected:

| Parameter | Expected Result |

| Linearity Range | 5 - 2500 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day and Inter-day Precision (%RSD) | < 15% |

| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% |

| Extraction Recovery | > 85% |

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical studies. The detailed protocol and performance expectations serve as a valuable resource for researchers in the field of pharmacology and drug development.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Enoltasosartan in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Enoltasosartan in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. This method has been developed to provide the necessary sensitivity, accuracy, and precision for pharmacokinetic studies and is suitable for high-throughput analysis in a drug development setting.

Introduction

This compound is an angiotensin II receptor blocker (ARB) investigated for its potential in treating hypertension. To support pharmacokinetic and toxicokinetic studies, a reliable and robust bioanalytical method for the quantification of this compound in biological matrices is essential.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, selectivity, and speed.[4][5] This document provides a detailed protocol for a proposed LC-MS/MS method for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation guidelines.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar but chromatographically resolved sartan, such as Telmisartan or a stable isotope-labeled this compound)

-

HPLC-grade acetonitrile, methanol, and water[6]

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System, Waters ACQUITY UPLC I-Class System)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-S micro)

-

Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 2.5 min, hold for 1 min, return to 20% B in 0.1 min, equilibrate for 1.4 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | To be determined by infusion of pure this compound and IS |

| Example MRM (Hypothetical) | This compound: Q1 (e.g., 450.2) -> Q3 (e.g., 250.1) |

| IS (Telmisartan): Q1 (515.2) -> Q3 (276.2) |

Method Validation

A full validation of this bioanalytical method should be performed according to the FDA and EMA guidelines.[9][10] The validation should assess the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.

-

Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

-

Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value for accuracy, and a precision of ≤15% CV (≤20% for LLOQ).[2]

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

-

Recovery: The efficiency of the extraction procedure determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

-

Stability: Evaluation of the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 3: Proposed Validation Summary for this compound Analysis

| Validation Parameter | Acceptance Criteria | Proposed Result |

| Linearity (r²) | ≥ 0.995 | > 0.997 |

| Range | To be determined | 1 - 1000 ng/mL |

| LLOQ | S/N > 10, Acc/Prec ±20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to 9.2% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10.3% to 7.8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | < 10% |

Visualizations

Caption: Workflow for the LC-MS/MS analysis of this compound in human plasma.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in pharmacokinetic studies. The method is designed to meet the rigorous validation requirements of regulatory agencies, ensuring the generation of high-quality data to support drug development programs.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. thaiscience.info [thaiscience.info]

- 4. agilent.com [agilent.com]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. ucd.ie [ucd.ie]

- 7. opentrons.com [opentrons.com]

- 8. organomation.com [organomation.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

In Vitro Assay for Enoltasosartan Receptor Blockade: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the potent, active metabolite of the angiotensin II receptor blocker (ARB), Tasosartan.[1][2] It exerts its pharmacological effect by selectively antagonizing the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) involved in blood pressure regulation and cardiovascular homeostasis.[1][3] Characterizing the in vitro receptor blockade of this compound is crucial for understanding its potency, selectivity, and mechanism of action. These application notes provide detailed protocols for assessing the AT1 receptor binding affinity and functional antagonism of this compound.

Data Presentation

The following table summarizes the in vitro potency of this compound and its parent compound, Tasosartan, at the human AT1 receptor.

| Compound | Parameter | Value | Assay Condition |

| This compound (and other metabolites) | IC50 | 20 - 45 nM | Human AT1 Receptor Binding |

| Tasosartan | Relative Binding Affinity | ~20 (relative to Candesartan=1) | AT1 Receptor Binding |

Note: The antagonistic effect of this compound is markedly influenced by the presence of plasma proteins, which can lead to a decrease in its apparent affinity for the AT1 receptor in vitro.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

Caption: Angiotensin II AT1 Receptor Signaling Pathway and Blockade by this compound.

Caption: Experimental Workflows for In Vitro Assays of this compound.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparation from cells stably expressing human AT1 receptors (e.g., CHO-K1 or HEK293 cells)

-

[¹²⁵I]-[Sar¹,Ile⁸] Angiotensin II (Radioligand)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)

-

Unlabeled Angiotensin II (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing AT1 receptors in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

Competition Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Intracellular Calcium Mobilization

This protocol measures the functional antagonism of this compound by assessing its ability to inhibit Angiotensin II-induced increases in intracellular calcium.

Materials:

-

Cells stably expressing human AT1 receptors (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

This compound

-

Angiotensin II

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Culture: Seed cells expressing AT1 receptors into a black-walled, clear-bottom 96-well plate and culture until they form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Incubation: Add HBSS containing different concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells and incubate at 37°C for 15-30 minutes. Include wells with buffer only as a control.

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence for a few seconds.

-

Inject a solution of Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after the addition of Angiotensin II.

-

Normalize the responses to the control (Angiotensin II stimulation without this compound).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis. This represents the concentration of this compound that inhibits 50% of the Angiotensin II-induced calcium mobilization.

-

References

- 1. Tasosartan, this compound, and angiotensin II receptor blockade: the confounding role of protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel human metabolites of the angiotensin-II antagonist tasosartan and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enoltasosartan Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoltasosartan is the active metabolite of the prodrug Tasosartan, a potent and selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist.[1] By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, key components of the renin-angiotensin-aldosterone system (RAAS).[1] Dysregulation of the RAAS is a pivotal mechanism in the pathophysiology of hypertension, heart failure, and chronic kidney disease. Therefore, animal models that recapitulate the key features of these diseases are essential for evaluating the preclinical efficacy of this compound.

Note on the Status of Tasosartan: It is important to note that the clinical development of Tasosartan was halted during late-stage trials due to observations of hepatotoxicity. This context is critical for researchers considering studies with this compound.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effects by competitively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding and initiating a signaling cascade that leads to vasoconstriction, sodium and water retention, and cellular growth and proliferation. The diagram below illustrates the central role of the AT1 receptor in the RAAS and the point of intervention for this compound.

Efficacy Study in a Hypertension Animal Model

Preclinical studies have demonstrated the antihypertensive effects of Tasosartan in a rat model of renovascular hypertension.

Animal Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats

This model mimics renovascular hypertension, a condition of high blood pressure caused by the kidneys' hormonal response to narrowing of the arteries that supply them.

Experimental Protocol: 2K1C Goldblatt Hypertension Model

-

Animal Selection: Male Sprague-Dawley rats (200-250g).

-

Acclimatization: Acclimatize animals for at least one week before surgery.

-

Surgical Procedure:

-

Anesthetize the rat (e.g., isoflurane).

-

Make a flank incision to expose the left renal artery.

-

Place a silver clip (0.2 mm internal diameter) around the left renal artery, ensuring partial constriction without complete occlusion.

-

The contralateral (right) kidney is left untouched.

-

Suture the incision.

-

Administer post-operative analgesia.

-

-

Disease Development: Allow 4-6 weeks for hypertension to develop. Monitor blood pressure weekly using a non-invasive tail-cuff method.

-

Treatment Administration:

-

Randomize hypertensive animals into vehicle and this compound treatment groups.

-

Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

-

-

Outcome Measures:

-

Primary: Systolic and diastolic blood pressure (measured by tail-cuff or radiotelemetry).

-

Secondary: Heart rate, cardiac hypertrophy (heart weight to body weight ratio), and renal function (serum creatinine, BUN).

-

Histopathology: Assess cardiac and renal fibrosis.

-

Data Presentation: Efficacy of Tasosartan in Renovascular Hypertensive Rats

| Parameter | Vehicle Control | Tasosartan (1 mg/kg) | Tasosartan (3 mg/kg) |

| Mean Arterial Pressure (mmHg) | 165 ± 8 | 135 ± 6 | 120 ± 5** |

| Heart Rate (bpm) | 380 ± 15 | 375 ± 12 | 370 ± 10 |

| Heart Weight/Body Weight (mg/g) | 3.8 ± 0.2 | 3.4 ± 0.1 | 3.2 ± 0.1** |

| Serum Creatinine (mg/dL) | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.08 |

| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative and may not reflect specific study results. |

Proposed Efficacy Study in a Heart Failure Animal Model

Given this compound's mechanism of action, it is hypothesized to be effective in animal models of heart failure, particularly those driven by pressure overload.

Proposed Animal Model: Transverse Aortic Constriction (TAC) in Mice

The TAC model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, mimicking aspects of heart failure in humans due to chronic hypertension or aortic stenosis.

Experimental Workflow: TAC Model for Heart Failure

Proposed Experimental Protocol: TAC Model

-

Animal Selection: Male C57BL/6 mice (8-10 weeks old).

-

Surgical Procedure:

-

Anesthetize and intubate the mouse.

-